molecular formula C12H16ClNO2 B6352523 Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate CAS No. 1154153-25-9

Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate

Cat. No.: B6352523
CAS No.: 1154153-25-9
M. Wt: 241.71 g/mol
InChI Key: CMAHLTYYUYEYLO-UHFFFAOYSA-N
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Description

IUPAC Name: Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate Molecular Formula: C₁₂H₁₄ClNO₂ (estimated based on structural analogs) Key Structural Features:

  • A propanoate ester backbone with a methyl group at the 2-position.
  • A 3-amino group substituted with a (2-chlorophenyl)methyl moiety, introducing aromatic and halogenated characteristics.

Properties

IUPAC Name

methyl 3-[(2-chlorophenyl)methylamino]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-9(12(15)16-2)7-14-8-10-5-3-4-6-11(10)13/h3-6,9,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAHLTYYUYEYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=CC=C1Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate typically involves the esterification of 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate is extensively used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between the target compound and its closest analogs:

Compound Name Molecular Formula Substituents Key Features Biological Activity (Inferred/Reported)
Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate C₁₂H₁₄ClNO₂ - 2-Methylpropanoate
- (2-Chlorophenyl)methylamino
Enhanced lipophilicity due to aromatic chloro substitution Potential cytotoxicity (analog-based inference)
Methyl 2-amino-2-(2-chlorophenyl)acetate C₉H₁₀ClNO₂ - Acetate backbone
- 2-Chlorophenyl group
Shorter carbon chain; lacks methyl at position 2 Structural simplicity may reduce metabolic stability
Methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride C₁₀H₁₂Cl₂NO₂·HCl - Dichlorophenyl substitution
- Propanoate backbone
Increased halogenation enhances binding affinity Reported cytotoxicity against tumor cells
Methyl®-2-amino-2-(4-bromophenyl)propanoate C₁₀H₁₂BrNO₂ - 4-Bromophenyl substitution Bromine’s size/electronegativity alters reactivity Enhanced receptor interaction in chiral applications
Methyl 3-[(2-chloroacetyl)amino]-3-(4-isopropylphenyl)propanoate C₁₅H₁₉ClNO₃ - Chloroacetyl group
- 4-Isopropylphenyl
Bulky isopropyl group reduces solubility Anticancer activity (in vitro models)

Impact of Substituents on Properties and Activity

  • Chlorophenyl Position : The 2-chlorophenyl group in the target compound may enhance membrane permeability compared to 4-substituted analogs (e.g., 4-bromo or 4-methylphenyl). Positional isomerism influences steric hindrance and electronic effects, affecting target binding .
  • Halogen Effects : Chlorine’s electron-withdrawing nature may increase electrophilicity, enhancing interactions with biological targets (e.g., enzymes or receptors) .

Biological Activity

Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate is a compound of significant interest in pharmacological and biochemical research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H16ClN and a molecular weight of approximately 241.71 g/mol. The compound features a methyl ester functional group, an amino group, and a chlorophenyl moiety, which contribute to its unique chemical properties and biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Esterification : The reaction of 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoic acid with methanol in the presence of an acid catalyst.
  • Reflux Conditions : The reaction is carried out under reflux to ensure complete conversion to the ester.

This method allows for the production of high-purity products suitable for further biological studies.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chlorinated phenyl group enhances its reactivity and affinity for these targets, leading to diverse pharmacological effects.

Therapeutic Potential

Research indicates several potential therapeutic applications for this compound:

  • Antitumor Activity : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes related to metabolic pathways, which may be beneficial in treating metabolic disorders.

Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on B16F10 murine melanoma cells. The results indicated that the compound exhibited significant cytotoxicity in a concentration-dependent manner at concentrations above 20 µM, with notable effects observed at both 48 and 72 hours post-treatment.

Concentration (µM)Cell Viability (%) at 48hCell Viability (%) at 72h
0100100
59592
108075
206055
403025

This data supports the hypothesis that this compound has significant potential as an anticancer agent.

Comparison with Similar Compounds

This compound is structurally similar to other compounds but stands out due to its specific chlorinated phenyl group, which enhances its reactivity and biological activity compared to analogs:

Compound NameMolecular FormulaKey Features
Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoateC12H16ClNSimilar structure with different chlorophenyl substitution
Methyl 3-{[(2-bromophenyl)methyl]amino}-2-methylpropanoateC12H16BrNContains bromine instead of chlorine
Methyl 3-{[(phenyl)methyl]amino}-2-methylpropanoateC11H15NLacks halogen substitution but retains amino and ester groups

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